5-Methoxy-2,3-dihydro-1-benzofuran
Overview
Description
5-Methoxy-2,3-dihydro-1-benzofuran: is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing fused benzene and furan rings. This particular compound is characterized by the presence of a methoxy group at the 5-position and a dihydrobenzofuran structure, which is a partially saturated form of benzofuran. Benzofuran derivatives are known for their wide range of biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions:
One-pot Etherification and Dehydrative Cyclization: This method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions.
Dehydrative Cyclization of o-Hydroxybenzyl Ketones: Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones.
Transition-Metal Catalysis: Cyclization of aryl acetylenes using transition-metal catalysis is also a common method.
Industrial Production Methods: Industrial production methods for 5-Methoxy-2,3-dihydro-1-benzofuran typically involve large-scale synthesis using the above-mentioned synthetic routes. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Methoxy-2,3-dihydro-1-benzofuran can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce more saturated compounds.
Scientific Research Applications
Chemistry: 5-Methoxy-2,3-dihydro-1-benzofuran is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical entities .
Biology: In biological research, this compound is studied for its potential effects on various biological pathways and its interactions with biomolecules .
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of drugs with antimicrobial, anticancer, and antiviral properties .
Industry: In the industrial sector, this compound is used as an intermediate in the production of pharmaceuticals and other fine chemicals .
Mechanism of Action
The mechanism of action of 5-Methoxy-2,3-dihydro-1-benzofuran involves its interaction with specific molecular targets and pathways. For instance, it may modulate the activity of enzymes or receptors involved in various biological processes. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 5-Methoxy-2,3-dihydro-1-benzofuran-4-carbaldehyde
- 5-(2-Aminopropyl)-2,3-dihydrobenzofuran
- 6-(2-Aminopropyl)-2,3-dihydrobenzofuran
Comparison: Compared to other similar compounds, this compound is unique due to its specific substitution pattern and the presence of the methoxy group at the 5-position. This structural feature contributes to its distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
5-methoxy-2,3-dihydro-1-benzofuran | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-10-8-2-3-9-7(6-8)4-5-11-9/h2-3,6H,4-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUYIWOWEBGZHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.